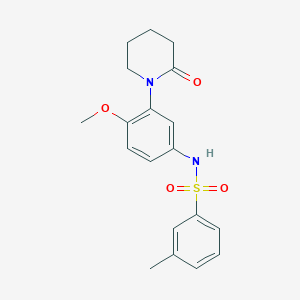

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-6-5-7-16(12-14)26(23,24)20-15-9-10-18(25-2)17(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMBFLPUIDKYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide, also known as a derivative of Apixaban, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a direct inhibitor of activated factor X (FXa) in the coagulation cascade. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Piperidinone Moiety : Imparts structural stability and influences receptor interactions.

- Benzamide Core : Serves as a pharmacophore for enzyme inhibition.

This compound functions primarily as an FXa inhibitor. By binding to FXa, it disrupts the coagulation cascade, which is crucial for thrombus formation. This mechanism is particularly relevant in the treatment of thromboembolic disorders.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit notable anticancer effects. In vitro tests have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 0.89 |

| HL-60 (Leukemia) | 9.63 |

| AGS (Gastric Cancer) | 5.00 |

These compounds have been shown to induce apoptosis through both extrinsic and intrinsic pathways, activating caspases that lead to programmed cell death. For instance, at concentrations above 5 µg/mL, late apoptotic and dead cells increased significantly, indicating effective anticancer activity.

Enzyme Inhibition

The compound's structural similarity to other biologically active molecules allows it to act as an enzyme inhibitor. It has been noted for its potential in inhibiting cysteine cathepsins, which are implicated in tumor growth and metastasis:

| Enzyme Target | Inhibition Type |

|---|---|

| Cathepsin L | Competitive Inhibition |

| Cathepsin K | Non-competitive Inhibition |

Case Studies

- Study on Anticancer Activity : A study published in MDPI demonstrated that sulfonamide-based compounds significantly reduced cell viability in various cancer lines, with the most potent derivative showing an IC50 value of 0.60 µM against HCT-116 cells .

- Apoptosis Induction : Research highlighted that treatment with the compound led to increased levels of activated caspases (caspase-8 and -9), suggesting a strong induction of apoptosis through mitochondrial pathways .

Scientific Research Applications

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide is primarily recognized for its role as a direct inhibitor of activated factor X (FXa) in the coagulation cascade. This characteristic positions it as a potential therapeutic agent in anticoagulation therapy. The inhibition of FXa is crucial in managing conditions like thrombosis and embolism.

Therapeutic Applications

- Anticoagulant Therapy : Due to its FXa inhibitory activity, this compound is being explored as a potential alternative to existing anticoagulants like warfarin and direct oral anticoagulants (DOACs). Its efficacy and safety profile are under investigation in clinical settings.

- Cancer Treatment : Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and AGS cells. The IC50 values for these compounds ranged from 0.60 to 19.99 µM, indicating promising anticancer activity .

- Inhibition of Cysteine Cathepsins : Research suggests that this compound may also act as an inhibitor of cysteine cathepsins (Cat L and Cat K), which are implicated in tumor growth and metastasis. By inhibiting these enzymes, the compound could potentially reduce tumor invasion and improve cancer treatment outcomes .

Study on Anticancer Activity

A recent study highlighted the anticancer potential of related sulfonamide compounds, demonstrating their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The study found that the activation of caspases (caspase-8 and caspase-9) was significantly enhanced upon treatment with these compounds, suggesting a robust mechanism for inducing cell death in malignancies .

Clinical Trials for Anticoagulation

Ongoing clinical trials are assessing the safety and efficacy of this compound as an anticoagulant. Initial findings indicate that it may provide a favorable safety profile compared to traditional therapies, with fewer bleeding complications reported .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights structural similarities and differences between the target compound and related sulfonamide derivatives:

Key Observations:

- Heterocyclic Substituents: The target compound’s 2-oxopiperidin group distinguishes it from piperazine (SB-258510) or benzoxazole (AND-1184) derivatives. The cyclic amide in 2-oxopiperidin enhances polarity and hydrogen-bond acceptor capacity compared to non-oxidized heterocycles .

- Sulfonamide Variations: While the target compound uses a simple 3-methylbenzenesulfonamide, SB-258510 and Example 53 incorporate benzo-thiophene or pyrazolopyrimidine fused rings, which may improve receptor selectivity or metabolic stability .

- Electron-Withdrawing Groups: Fluorine substitutions (e.g., in Example 53 and EP 2 697 207 B1 derivatives) are absent in the target compound but are common in analogs to enhance bioavailability and binding affinity .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The sulfonamide (-SO₂NH-) and 2-oxopiperidin carbonyl groups provide multiple hydrogen-bonding sites, which may enhance target binding but could limit blood-brain barrier penetration compared to less polar analogs like EP 2 697 207 B1 derivatives .

- Metabolic Stability: The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may result in faster hepatic metabolism compared to fluorinated analogs (Example 53) .

Q & A

Basic: What are the optimal synthetic routes and purity control strategies for N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-methylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step reactions, including amide coupling and sulfonylation. Key steps require precise control of temperature (60–80°C), inert atmospheres (N₂/Ar), and pH (neutral to mildly basic). For example, coupling the piperidinone-phenyl intermediate with 3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions achieves high yields . Purity is monitored via HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. Recrystallization in ethanol:water (3:1) is recommended for final purification .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C4, piperidinone C=O at δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~415.15) and detects synthetic byproducts .

- HPLC-DAD : Monitors reaction progress and quantifies impurities using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

- Enzyme Inhibition Assays : Screen against targets like Factor Xa (FXa) using chromogenic substrates (e.g., S-2222) to measure IC₅₀ values .

- Cellular Models : Test anticoagulant activity in platelet-rich plasma or endothelial cell lines .

- SPR/Binding Studies : Surface plasmon resonance quantifies binding affinity to FXa (KD values) .

Advanced: What structure-activity relationship (SAR) strategies improve potency and selectivity?

Answer:

- Substituent Variation : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance FXa binding .

- Piperidinone Modification : Introduce spirocyclic or fluorinated analogs to reduce off-target effects .

- Methoxy Position : Shifting the methoxy group from C4 to C2 alters solubility and target engagement .

Advanced: How can contradictory biological activity data (e.g., anticoagulant vs. antimicrobial) be resolved?

Answer:

- Target Profiling : Use kinase/GPCR panels to assess promiscuity. For example, antimicrobial activity may arise from off-target interactions with bacterial topoisomerases .

- Assay Conditions : Control variables like serum protein content (e.g., albumin binding) that may mask FXa inhibition .

- Metabolite Screening : Identify degradation products (e.g., via LC-MS/MS) that may contribute to divergent activities .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulate interactions with FXa’s S1/S4 pockets, focusing on hydrogen bonds with Arg222 and Tyr99 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction (SwissADME) : Forecast logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

- Photodegradation : Exposure to UV light (λ = 254 nm) induces piperidinone ring cleavage; store in amber vials .

- Hydrolytic Stability : At pH 7.4 (PBS buffer), the sulfonamide bond remains intact over 72 hours (HPLC monitoring) .

- Thermal Degradation : DSC/TGA analysis shows decomposition >200°C, confirming solid-state stability .

Advanced: What mechanistic studies elucidate its anticoagulant activity?

Answer:

- Kinetic Analysis : Lineweaver-Burk plots confirm non-competitive FXa inhibition (Ki ~15 nM) .

- Thrombin Generation Assays : Calibrated automated thrombography (CAT) quantifies delayed thrombin peak in plasma .

- Western Blotting : Measure downstream effects (e.g., reduced prothrombin cleavage) .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

- Batch vs. Flow Reactors : Continuous flow systems improve heat dissipation during exothermic sulfonylation steps .

- Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

- Crystallization Optimization : Anti-solvent addition (e.g., heptane) enhances yield and particle size uniformity .

Advanced: How can metabolite profiling guide toxicity studies?

Answer:

- In Vitro Hepatocyte Models : Incubate with human microsomes to identify phase I metabolites (e.g., hydroxylation at piperidinone) .

- LC-MS/MS Quantification : Detect glutathione adducts to assess reactive metabolite formation .

- In Vivo PK/PD : Plasma half-life (t₁/₂ ~4.5 hr in rats) and clearance rates inform dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.